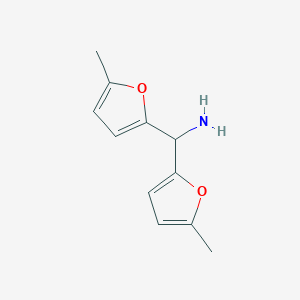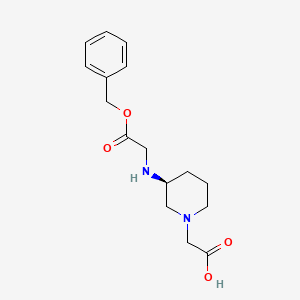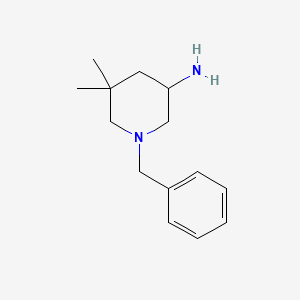
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The presence of an aldehyde group at the 3-position and a ketone group at the 5-position makes this compound a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-Ethyl-5-oxopyrrolidine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of ethylamine with succinic anhydride to form 1-ethyl-2,5-dioxopyrrolidine, which is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position . Industrial production methods may involve the use of catalytic hydrogenation and oxidation reactions to achieve high yields and purity .
Analyse Chemischer Reaktionen
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde undergoes several types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include alcohols, carboxylic acids, and substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Ethyl-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity . This interaction can result in the inhibition or activation of various biochemical pathways, contributing to the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-5-oxopyrrolidine-3-carbaldehyde can be compared with other similar compounds, such as:
1-Methyl-5-oxopyrrolidine-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-5-oxopyrrolidine-2-carbaldehyde: Aldehyde group at the 2-position instead of the 3-position.
1-Ethyl-2,5-dioxopyrrolidine: Lacks the aldehyde group at the 3-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
1-ethyl-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C7H11NO2/c1-2-8-4-6(5-9)3-7(8)10/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
UEBDVUOQQLGFGJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CC(CC1=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,3,3,6-Pentafluoro-2,3-dihydrobenzo[b]thiophene-7-carbaldehyde](/img/structure/B15226759.png)

![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)




![1-(4-Chloro-7-methylpyrazolo[1,5-a][1,3,5]triazin-2-yl)ethan-1-one](/img/structure/B15226818.png)




![2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15226840.png)
